molecular formula C8H6F3N3 B1457176 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine CAS No. 1005785-87-4

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine

Cat. No. B1457176
M. Wt: 201.15 g/mol
InChI Key: ORRZCFMOOYJHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Imidazo[1,2-a]pyridines, such as 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine, are synthesized using various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The InChI code for 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine is 1S/C8H6F3N3/c9-8(10,11)5-1-2-7-13-6(12)4-14(7)3-5/h1-4H,12H2 .


Physical And Chemical Properties Analysis

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Derivative Development

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine serves as a pivotal intermediate in the synthesis of diverse heterocyclic compounds, demonstrating its versatility in organic synthesis. For example, it has been used to create pyridopyrazolopyrimidine derivatives, imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives, and various triazine derivatives through reactions with active methylene compounds, halo compounds, and via diazotization processes. This chemical versatility underlines its significance in the development of new synthetic routes and the exploration of novel compounds with potential biological activities (Rateb, 2014).

Development of Anticancer Agents

Research has highlighted the potential of compounds derived from 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine as promising anticancer agents. The synthesis of novel pyridine derivatives incorporating this moiety and assessing their in vitro antitumor activity against various cancer cell lines (e.g., liver cancer HepG2, human colon cancer HT-29, and human breast adenocarcinoma MCF-7) has demonstrated significant findings. Some derivatives showed higher antitumor activity than standard treatments, showcasing the potential of these compounds in cancer therapy development (Hafez & El-Gazzar, 2020).

Novel Synthesis Methods

The innovation in synthetic methods using 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine is noteworthy. For instance, new pathways for the synthesis of imidazo[1,2-a]pyrimidine compounds have been established, showcasing the adaptability of this compound in facilitating novel chemical transformations. These methods involve the condensation of ethyl acetate with methyl 3-oxo-3-[4-(trifluoromethyl) phenyl]propanoate and further cyclization steps, leading to the generation of imidazo[1,2-a]pyrimidine compounds with potential biological significance (Liu, 2013).

Safety And Hazards

The safety information for 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)5-1-2-7-13-6(12)4-14(7)3-5/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRZCFMOOYJHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Reactant of Route 2
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Reactant of Route 3
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Reactant of Route 4
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Reactant of Route 5
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Reactant of Route 6
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.